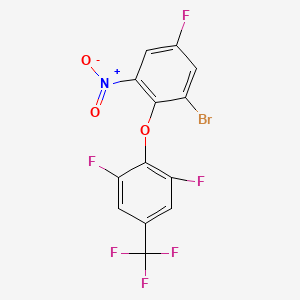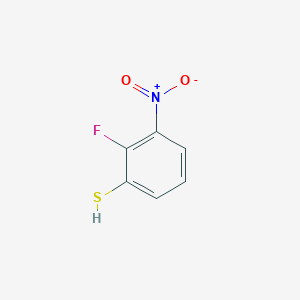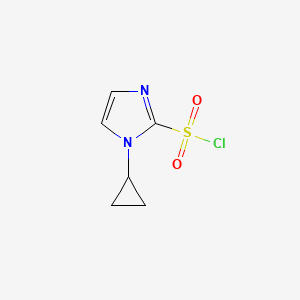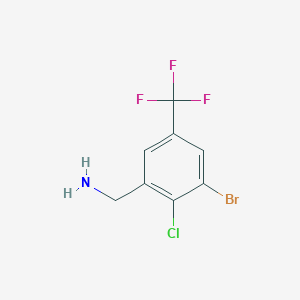![molecular formula C19H16N2O5 B13424811 (1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)
(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine involves multiple steps, starting from basic organic compounds. The detailed synthetic route is proprietary and often involves the use of specific reagents and catalysts under controlled conditions. The reaction conditions typically include ambient temperature and pressure, with specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure purity and consistency. The process involves large-scale synthesis using automated reactors and continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its role in drug development, particularly in the synthesis of HIF-PHIs like Roxadustat.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis
Wirkmechanismus
The mechanism of action of (1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine involves its interaction with specific molecular targets and pathways. As an impurity of Roxadustat, it is believed to influence the hypoxia-inducible factor (HIF) pathway by inhibiting prolyl hydroxylase enzymes. This inhibition leads to increased levels of HIF, which in turn promotes erythropoiesis by increasing endogenous erythropoietin, improving iron availability, and reducing hepcidin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Roxadustat: A hypoxia-inducible factor prolyl hydroxylase inhibitor used in the treatment of anemia.
Daprodustat: Another HIF-PHI with similar applications in anemia treatment.
Vadadustat: A HIF-PHI that also targets the HIF pathway for therapeutic purposes.
Uniqueness
(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine is unique due to its specific structure and role as an impurity in the synthesis of Roxadustat. Its presence and characterization are crucial for ensuring the purity and efficacy of the final pharmaceutical product .
Eigenschaften
Molekularformel |
C19H16N2O5 |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
2-[(1a-methyl-6-oxo-3-phenoxy-1H-indeno[1,2-b]azirine-6a-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C19H16N2O5/c1-18-14-9-12(26-11-5-3-2-4-6-11)7-8-13(14)16(24)19(18,21-18)17(25)20-10-15(22)23/h2-9,21H,10H2,1H3,(H,20,25)(H,22,23) |
InChI-Schlüssel |
FVAHIAYRPGZSDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C3=C(C=CC(=C3)OC4=CC=CC=C4)C(=O)C1(N2)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
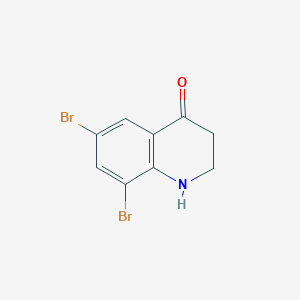
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)
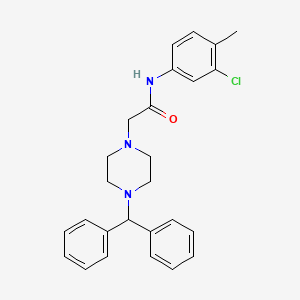
![N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine](/img/structure/B13424779.png)
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
![8-Methyl-5-(2-(6-methylpyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13424784.png)
